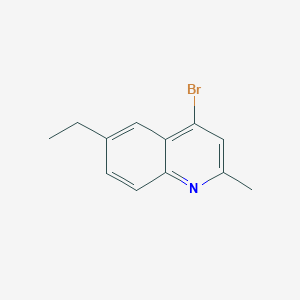

4-Bromo-6-ethyl-2-methylquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-ethyl-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN/c1-3-9-4-5-12-10(7-9)11(13)6-8(2)14-12/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALBMSDIUFYWOPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C(N=C2C=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653693 | |

| Record name | 4-Bromo-6-ethyl-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070879-44-5 | |

| Record name | 4-Bromo-6-ethyl-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1070879-44-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 4-Bromo-6-ethyl-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinoline Scaffold

The quinoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its rigid structure and ability to be functionalized at various positions have made it a "privileged scaffold," appearing in a wide array of therapeutic agents with diverse biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[1][3][4] The introduction of a bromine atom into the quinoline ring system further enhances its utility, providing a reactive handle for a variety of cross-coupling reactions, which are pivotal in the synthesis of complex molecular architectures.[5][6] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of a specific, highly functionalized derivative: 4-Bromo-6-ethyl-2-methylquinoline.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This data is crucial for its handling, characterization, and application in further synthetic endeavors.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂BrN | |

| Molecular Weight | 250.13 g/mol | |

| Appearance | Solid (predicted) | |

| CAS Number | 1070879-44-5 | |

| Predicted m/z | [M+H]⁺: 250.02258, [M+Na]⁺: 272.00452 | [7] |

Proposed Synthesis of this compound

A direct, one-pot synthesis for this compound is not prominently described in the literature. Therefore, a logical and efficient two-step synthetic strategy is proposed, leveraging well-established named reactions in heterocyclic chemistry. The overall synthetic pathway is illustrated below.

Step 1: Synthesis of 6-Ethyl-2-methylquinoline via the Doebner-von Miller Reaction

The initial step involves the construction of the core quinoline scaffold. The Doebner-von Miller reaction is a robust and widely used method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[8][9] In this proposed synthesis, 4-ethylaniline reacts with crotonaldehyde in the presence of a strong acid catalyst, typically hydrochloric acid or sulfuric acid, and an oxidizing agent.

Causality Behind Experimental Choices:

-

Reactants: 4-Ethylaniline provides the benzene ring and the nitrogen atom, with the ethyl group pre-installed at the desired 6-position of the final quinoline. Crotonaldehyde, an α,β-unsaturated aldehyde, provides the carbon atoms necessary to form the pyridine ring.

-

Acid Catalyst: The strong acid protonates the carbonyl group of crotonaldehyde, activating it for nucleophilic attack by the aniline. It also facilitates the cyclization and dehydration steps.

-

Oxidizing Agent: The initial cyclization product is a dihydroquinoline, which requires an oxidizing agent to aromatize to the stable quinoline ring system. A mild oxidant is often used to prevent unwanted side reactions.

Reaction Mechanism:

The mechanism of the Doebner-von Miller reaction is complex and can proceed through multiple pathways. A generally accepted mechanism involves the following key steps:

-

Michael Addition: The reaction is initiated by the 1,4-conjugate addition of 4-ethylaniline to the protonated crotonaldehyde.

-

Cyclization: The resulting enol or enamine intermediate undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring.

-

Dehydration: The cyclized intermediate then undergoes dehydration to form a dihydroquinoline.

-

Oxidation: Finally, the dihydroquinoline is oxidized to the aromatic 6-ethyl-2-methylquinoline.

Step 2: Electrophilic Bromination of 6-Ethyl-2-methylquinoline

The second step is the regioselective bromination of the synthesized 6-ethyl-2-methylquinoline. The quinoline ring is an electron-rich aromatic system, but the reactivity of different positions towards electrophilic substitution varies. The pyridine ring is generally less reactive than the benzene ring. However, the 4-position of the quinoline ring is known to be susceptible to halogenation.

Causality Behind Experimental Choices:

-

Substrate: 6-Ethyl-2-methylquinoline possesses a nucleophilic quinoline core.

-

Brominating Agent: N-Bromosuccinimide (NBS) is a convenient and milder alternative to elemental bromine for electrophilic bromination, often leading to higher selectivity and easier handling. The reaction is typically carried out in a suitable solvent like carbon tetrachloride or chloroform, often with a radical initiator like AIBN or under photochemical conditions, although ionic mechanisms can also operate.

Detailed Experimental Protocols

The following protocols are hypothetical but based on established procedures for similar transformations and are intended to be a starting point for experimental work.

Protocol 1: Synthesis of 6-Ethyl-2-methylquinoline

Materials:

-

4-Ethylaniline

-

Crotonaldehyde

-

Concentrated Hydrochloric Acid

-

An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

-

Sodium hydroxide solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of 4-ethylaniline and concentrated hydrochloric acid is prepared.

-

The mixture is heated to reflux.

-

A solution of crotonaldehyde and the oxidizing agent is added dropwise to the refluxing mixture over a period of 1-2 hours.

-

After the addition is complete, the reaction mixture is refluxed for an additional 4-6 hours.

-

The reaction mixture is cooled to room temperature and then carefully neutralized with a sodium hydroxide solution.

-

The aqueous layer is extracted several times with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by column chromatography on silica gel or by vacuum distillation to yield pure 6-ethyl-2-methylquinoline.

Protocol 2: Synthesis of this compound

Materials:

-

6-Ethyl-2-methylquinoline

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (or another suitable solvent)

-

AIBN (optional, as a radical initiator)

-

Sodium thiosulfate solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

In a round-bottom flask, 6-ethyl-2-methylquinoline is dissolved in carbon tetrachloride.

-

N-Bromosuccinimide is added to the solution. A catalytic amount of AIBN can also be added.

-

The reaction mixture is heated to reflux for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to afford pure this compound.

Reactivity and Potential Applications

The 4-bromo substituent in this compound is a key feature that dictates its reactivity. The carbon-bromine bond is susceptible to a variety of transformations, making this compound a valuable intermediate in organic synthesis.

-

Cross-Coupling Reactions: The bromine atom can readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the 4-position, enabling the synthesis of a diverse library of quinoline derivatives for structure-activity relationship (SAR) studies in drug discovery.

-

Nucleophilic Aromatic Substitution: The bromine atom can be displaced by various nucleophiles, although this may require harsh reaction conditions or activation of the quinoline ring.

Given the established biological activities of quinoline derivatives, this compound is a promising building block for the development of novel therapeutic agents. The ethyl group at the 6-position and the methyl group at the 2-position can modulate the lipophilicity and steric properties of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic profiles.

Conclusion

This technical guide has outlined a plausible and efficient synthetic route to this compound, a functionalized quinoline derivative with significant potential in medicinal chemistry. By employing the Doebner-von Miller reaction followed by a regioselective bromination, this valuable building block can be accessed. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers engaged in the synthesis and development of novel quinoline-based compounds. The versatile reactivity of the 4-bromo substituent opens up a multitude of possibilities for further chemical exploration and the discovery of new bioactive molecules.

References

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

PubChem. This compound. [Link]

-

Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC. (2020-08-09). [Link]

-

MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

-

ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. [Link]

-

SpringerLink. Bromination of Methyl 2-Methyl-6-R-1,2,3,4-tetrahydroquinoline-4-carboxylates. [Link]

-

ResearchGate. The proposed mechanism for the reaction between 4-ethylaniline 1, diethyl acetylenedicarboxylate 2 and benzaldehyde 3 in formic acid for generation of product 4. [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. (2025-05-06). [Link]

- Google Patents.

-

Proline Amide Catalyzes Formation of Toxic Crotonaldehyde from Acetaldehyde Under Physiologically Relevant Conditions - PMC - NIH. [Link]

-

ResearchGate. A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. [Link]

-

ACS Publications. Study on 6‐Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15−323.15 K: Solubility. [Link]

-

SciSpace. Synthesis of derivatives of quinoline. [Link]

-

Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

-

PubMed. DNA interchain cross-links formed by acrolein and crotonaldehyde. [Link]

-

Biosynce. China Customized 2-Bromo-6-methylquinoline CAS 302939-86-2 Manufacturers Suppliers Factory. [Link]

- Google Patents. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

ResearchGate. (PDF) Proline Amide Catalyzes Formation of Toxic Crotonaldehyde from Acetaldehyde Under Physiologically Relevant Conditions. [Link]

-

ResearchGate. NMR spectra of a) 6‐bromo‐2‐methylquinoline 2 e; b) mixture of.... [Link]

-

MDPI. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]

-

PubMed. Synthesis and anti-breast cancer activities of substituted quinolines. [Link]

-

ACS Omega. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. [Link]

-

ResearchGate. Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines | Request PDF. [Link]

-

ResearchGate. The reaction of acrolein (1) and crotonaldehyde (2) with deoxyguanosine. [Link]

-

SpectraBase. 4-[6-Bromo-4-(1-pyrrolidinylcarbonyl)-2-quinolinyl]phenyl ethyl ether - Optional[1H NMR] - Spectrum. [Link]

-

8-Bromo-2-methylquinoline - PMC - NIH. [Link]

-

RSC Publishing. Modern advances in heterocyclic chemistry in drug discovery. [Link]

-

PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]

-

PubChem. 4-Bromo-2-methylaniline. [Link]

-

PubChem. 4-Bromo-2-methylphenol. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and anti-breast cancer activities of substituted quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jms.ump.edu.pl [jms.ump.edu.pl]

- 7. PubChemLite - this compound (C12H12BrN) [pubchemlite.lcsb.uni.lu]

- 8. iipseries.org [iipseries.org]

- 9. pubs.acs.org [pubs.acs.org]

biological activity of bromo-substituted quinolines

Executive Summary

This technical guide provides a comprehensive analysis of bromo-substituted quinolines, a class of nitrogen heterocycles where the integration of bromine serves a dual function: as a critical pharmacophore enhancing binding affinity via halogen bonding , and as a metabolic modulator improving lipophilicity and bioavailability.

While the quinoline scaffold is historically significant (e.g., quinine, chloroquine), modern medicinal chemistry has pivoted toward halogenated derivatives. Specifically, 5-bromo and 7-bromo-8-hydroxyquinolines have emerged as potent agents in oncology (Topoisomerase inhibition) and infectious disease (metal chelation).[1] This guide delineates the Structure-Activity Relationships (SAR), mechanistic pathways, and validated experimental protocols necessary for developing these compounds into viable therapeutic candidates.

Pharmacological Profile & Mechanisms

The biological activity of bromo-quinolines is not monolithic; it is dictated by the position of the bromine atom and the presence of auxiliary functional groups (most notably the 8-hydroxyl group).

Anticancer Activity: The Topoisomerase Connection

Bromo-substituted 8-hydroxyquinolines (8-HQ) exhibit potent antiproliferative effects against solid tumors (HeLa, HT29, C6 glioma).[1][2]

-

Mechanism: These compounds act as Topoisomerase I and II inhibitors .[1] The planar quinoline ring intercalates between DNA base pairs, while the bromine atoms at positions 5 and 7 stabilize the drug-DNA-enzyme ternary complex.

-

Apoptosis: Treatment leads to DNA laddering and cell cycle arrest at the G2/M phase.[1]

-

Halogen Bonding: The bromine atom acts as a Lewis acid (sigma-hole), forming high-affinity interactions with carbonyl oxygens or aromatic residues within the kinase/enzyme binding pocket.[1]

Antimicrobial & Antifungal Activity: Chelation & Lipophilicity

Compounds like 5,7-dibromo-8-hydroxyquinoline (Broxyquinoline) utilize a different mechanism.[1]

-

Metal Chelation: The N1 nitrogen and O8 oxygen form a bidentate ligand that sequesters essential divalent cations (

, -

The Bromine Effect: While the 8-HQ core chelates, the bromine atoms significantly increase lipophilicity (LogP) . This facilitates passive diffusion across the thick peptidoglycan layer of Gram-positive bacteria (

) and the fungal cell wall, enhancing intracellular accumulation compared to non-halogenated analogs.[1]

Structure-Activity Relationship (SAR) Map

The biological output of the quinoline core is strictly position-dependent.[1] The diagram below illustrates the functional logic of substitution.

Figure 1: Functional mapping of the quinoline scaffold. Green/Red nodes indicate primary sites for biological activity modulation.

Mechanistic Pathways

Understanding how these molecules work is vital for assay design.[1] The following flowchart details the divergent pathways based on the presence of the 8-OH group.

Figure 2: Divergent mechanisms of action.[1] Pathway selection depends on the 8-hydroxy "switch".

Experimental Protocols

To ensure reproducibility and scientific rigour, the following protocols are designed as self-validating systems.

Protocol A: Regioselective Synthesis of 5,7-Dibromo-8-hydroxyquinoline

Context: This is the standard method to generate the core scaffold for antimicrobial testing.[1]

Reagents:

-

8-Hydroxyquinoline (1.0 eq)

-

Bromine (

) (2.1 eq)[1] -

Dichloromethane (DCM) or Glacial Acetic Acid[1]

-

Sodium Thiosulfate (

)[1]

Workflow:

-

Dissolution: Dissolve 8-hydroxyquinoline (5g) in DCM (50 mL) in a round-bottom flask. Checkpoint: Solution should be clear and pale yellow.[1]

-

Bromination: Cool to 0°C. Add

dropwise over 30 minutes. Caution: Exothermic reaction.[1] -

Reaction: Stir at room temperature for 4 hours.

-

Quenching: Add 10%

solution to neutralize excess bromine. Visual Check: The red/orange color of bromine must fade to yellow.[1] -

Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

-

Characterization:

-

Melting Point: Target range 196°C.

-

1H NMR: Look for the disappearance of H5 and H7 protons and a downfield shift of the remaining aromatic protons.

-

Protocol B: MTT Cell Viability Assay (Anticancer)

Context: Validating cytotoxicity against HeLa or HepG2 lines.[1]

Workflow:

-

Seeding: Seed cancer cells (

cells/well) in a 96-well plate. Incubate for 24h. -

Treatment: Add the bromo-quinoline derivative dissolved in DMSO.

-

Concentration Range: 0.1, 1, 5, 10, 50, 100

. -

Control: DMSO vehicle (must be <0.5% v/v).[1]

-

-

Incubation: 48 hours at 37°C, 5%

. -

Development: Add MTT reagent (5 mg/mL). Incubate 4h. Formazan crystals will form.[1]

-

Solubilization: Dissolve crystals in DMSO.

-

Readout: Measure Absorbance at 570 nm.

Comparative Data Summary

| Compound | Substitution | Primary Target | IC50 / MIC | Key Feature |

| 8-Hydroxyquinoline | None | Metal Ions | Moderate | Baseline chelator. |

| 5-Bromo-8-HQ | 5-Br | Bacteria ( | Increased lipophilicity. | |

| 5,7-Dibromo-8-HQ | 5,7-di-Br | Fungi / Bacteria | Max lipophilicity; high potency.[1] | |

| 6-Bromoquinoline | 6-Br | Kinases / DNA | Non-chelating; Halogen bond donor.[1] | |

| Clioquinol | 5-Cl, 7-I | Neuro/Bacteria | Variable | Historic standard (neurotoxicity risk).[1] |

References

-

Prachayasittikul, V., et al. (2013).[1] "Antimicrobial activity of 8-hydroxyquinolines." EXCLI Journal.

-

Ökten, S., et al. (2017).[1] "A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents." Letters in Drug Design & Discovery.

-

Wilcken, R., et al. (2013).[1] "Halogen Bonding in Drug Discovery: Structure and Design." Journal of Medicinal Chemistry.

-

Collery, P., et al. (2011).[1] "Rhenium-based complexes of 8-hydroxyquinolines: synthesis and biological activity." Metal-Based Drugs.[1]

-

BenchChem. (2025).[1][3][4] "Technical Guide to 6-Bromo-1-methylquinolin-4(1H)-one." BenchChem Technical Repository.

Sources

The Strategic Intermediate: A Technical Guide to 4-Bromo-6-ethyl-2-methylquinoline in Modern Synthesis

Introduction: The Quinoline Core and the Rise of a Versatile Intermediate

The quinoline scaffold, a fusion of benzene and pyridine rings, is a cornerstone in medicinal chemistry and materials science. Its derivatives exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] This has led to the development of numerous synthetic methodologies to access functionalized quinoline cores, each with its own set of advantages and limitations.[2] Among the myriad of substituted quinolines, 4-Bromo-6-ethyl-2-methylquinoline has emerged as a particularly valuable synthetic intermediate. Its strategic placement of a reactive bromine atom at the 4-position, coupled with the electronic and steric influence of the methyl and ethyl groups, makes it a highly versatile building block for the construction of complex molecular architectures. This guide provides an in-depth technical overview of the synthesis, properties, and synthetic applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties and spectroscopic signature of this compound is paramount for its effective use in synthesis and for quality control.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂BrN | [3] |

| Molecular Weight | 250.13 g/mol | [3] |

| Appearance | Solid | [3] |

| CAS Number | 1070879-44-5 | [3] |

Spectroscopic Data:

-

Mass Spectrometry (MS): Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition. For this compound, the mass spectrum will exhibit a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity separated by two mass units (M+ and M+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[6][7]

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key vibrational bands for this compound will include C-H stretching from the aromatic and aliphatic groups, C=C and C=N stretching vibrations from the quinoline ring, and the C-Br stretching frequency.[8][9]

Synthesis of this compound: A Strategic Approach

A robust and efficient synthesis of this compound is crucial for its application as a synthetic intermediate. A plausible and widely applicable synthetic strategy involves a two-step sequence: the construction of the 6-ethyl-2-methylquinoline core followed by regioselective bromination at the 4-position.

Step 1: Synthesis of 6-Ethyl-2-methylquinoline via the Doebner-von Miller Reaction

The Doebner-von Miller reaction is a classic and effective method for the synthesis of 2-methylquinolines from anilines and α,β-unsaturated carbonyl compounds under acidic conditions.[10][11] In this case, 4-ethylaniline serves as the aniline component, and crotonaldehyde is the α,β-unsaturated aldehyde.

Caption: Workflow for the synthesis of 6-Ethyl-2-methylquinoline.

Experimental Protocol: Synthesis of 6-Ethyl-2-methylquinoline

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-ethylaniline (1.0 eq) and a strong acid such as hydrochloric acid or sulfuric acid.

-

Heat the mixture to reflux.

-

Slowly add crotonaldehyde (1.2 eq) to the refluxing solution over a period of 1-2 hours.

-

Continue to reflux the reaction mixture for an additional 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully neutralize it with a base (e.g., sodium hydroxide solution) until the pH is alkaline.

-

Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure 6-ethyl-2-methylquinoline.

Causality Behind Experimental Choices:

-

Acid Catalyst: The strong acid protonates the carbonyl group of crotonaldehyde, activating it for nucleophilic attack by the aniline. It also facilitates the cyclization and dehydration steps.[10]

-

Slow Addition of Crotonaldehyde: Crotonaldehyde is prone to polymerization under acidic conditions. Slow addition maintains a low concentration of the aldehyde, minimizing this side reaction and improving the yield of the desired quinoline.

-

Reflux Conditions: The reaction requires elevated temperatures to overcome the activation energy for the cyclization and dehydration steps.

Step 2: Bromination of 6-Ethyl-2-methylquinoline

The introduction of a bromine atom at the 4-position of the quinoline ring can be achieved through electrophilic aromatic substitution. The choice of brominating agent and reaction conditions is critical to ensure regioselectivity.

Experimental Protocol: Synthesis of this compound

-

Dissolve 6-ethyl-2-methylquinoline (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, portion-wise to the solution at room temperature. The use of a catalyst like iron(III) bromide may be beneficial.[12]

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

-

Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) to remove any excess bromine.

-

Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Rationale for Reagent Selection:

-

N-Bromosuccinimide (NBS): NBS is often preferred over elemental bromine as it is easier to handle and can provide better regioselectivity in some cases.

-

Solvent Choice: Acetic acid can act as both a solvent and a catalyst for the bromination. Chlorinated solvents are also commonly used.

Applications of this compound as a Synthetic Intermediate

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions. The bromine atom at the 4-position is highly susceptible to these transformations, allowing for the introduction of a wide range of substituents.

Caption: Key synthetic transformations of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the 4-position of the quinoline and an aryl or vinyl group from a boronic acid or ester. This is a powerful method for synthesizing biaryl and vinyl-substituted quinolines, which are common motifs in pharmaceuticals.[13]

-

Heck-Mizoroki Reaction: The Heck reaction couples the 4-bromoquinoline with an alkene, providing access to 4-alkenyl-substituted quinolines. These products can be further functionalized through reactions of the double bond.[2]

-

Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of C-N bonds. It allows for the coupling of a wide variety of primary and secondary amines at the 4-position of the quinoline ring, leading to the synthesis of 4-aminoquinoline derivatives.[14] 4-Aminoquinolines are a well-known class of antimalarial agents.[4][15]

-

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the 4-position and a terminal alkyne. The resulting 4-alkynylquinolines are valuable intermediates for the synthesis of more complex heterocyclic systems and natural products.[16][17]

-

Cyanation: The introduction of a cyano group at the 4-position can be achieved through palladium-catalyzed cyanation reactions using various cyanide sources. The resulting 4-cyanoquinoline can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the synthesis of other nitrogen-containing heterocycles.[1][18]

Conclusion: A Strategic Asset in the Synthetic Chemist's Toolbox

This compound stands as a testament to the power of strategic functionalization in organic synthesis. Its well-defined and accessible synthetic route, coupled with the high reactivity of the 4-bromo substituent in a variety of powerful cross-coupling reactions, makes it an invaluable intermediate. For researchers in drug discovery and materials science, this compound offers a reliable and versatile platform for the rapid generation of diverse libraries of novel quinoline derivatives. The continued exploration of the reactivity of this and related intermediates will undoubtedly lead to the discovery of new therapeutic agents and advanced materials.

References

- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline. In 2nd International Conference on Applied Science and Engineering Innovation (ASEI 2015) (pp. 2158-2161).

- Singh, P., & Singh, J. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 6(20), 13087–13100.

-

Gate Chemistry. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines [Video]. YouTube. [Link]

- BenchChem. (n.d.). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. Retrieved from a hypothetical BenchChem technical note.

- Yadav, P., & Shah, K. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic Chemistry, 109, 104639.

-

ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4‐bromo‐3‐hydroxyquinoline‐N‐oxides and.... Retrieved from [Link]

-

ResearchGate. (n.d.). Mizoroki-Heck reaction (MH) of 4-bromoanisol and acrylic acid in.... Retrieved from [Link]

- Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline.

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.

- BenchChem. (n.d.). Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry. Retrieved from a hypothetical BenchChem technical note.

- Zhuravleva, Y. A., Zimichev, A. V., Zemtsova, M. N., & Klimochkin, Y. N. (2011). Bromination of Methyl 2-Methyl-6-R-1,2,3,4-tetrahydroquinoline-4-carboxylates. Russian Journal of Organic Chemistry, 47(2), 242-247.

- Barde, A. D., & Chaturbhuj, G. U. (2023). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent.

-

Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

-

Chen, J. (2024, February 5). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. LinkedIn. [Link]

- Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides.

- Cielecka-Piontek, J., Zalewski, P., & Paczkowska, M. (2021). 5, 8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 26(11), 3333.

- Bae, Y. (2024, September 10).

- BenchChem. (n.d.). Improving the regioselectivity of the Doebner-Miller reaction. Retrieved from a hypothetical BenchChem technical note.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

- Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A general, practical palladium-catalyzed cyanation of (hetero) aryl chlorides and bromides.

- Shao, C., Xu, T., Chen, C., Yang, Q., Tang, C., Chen, P., ... & Zhang, T. (2023). Copper-catalyzed selective C5–H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent. Organic & Biomolecular Chemistry, 21(10), 2133-2137.

- Hayamizu, K., & Yamamoto, O. (1985). 1H and 13C NMR spectra of 4, 4′-substituted chalcones. Magnetic Resonance in Chemistry, 23(3), 183-186.

- Al-Ostoot, F. H., Al-Ameri, M. H., Al-Masoudi, N. A., & Al-Amiery, A. A. (2021). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 26(9), 2695.

- Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-free palladium-catalyzed cyanation of aryl halides. The Journal of organic chemistry, 70(4), 1508-1510.

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

- Al-Adilee, K. J., & Al-Joboury, K. R. (2022). Synthesis and Identification of Some Metal Complexes Derived from Azo Ligand of 4, 4'-Methylenedianiline and 4-Bromoaniline a. Journal of Medicinal and Chemical Sciences, 5(6), 949-957.

- Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline.

-

ResearchGate. (n.d.). The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N ).... Retrieved from [Link]

- O'Neill, P. M., Ward, S. A., & Bray, P. G. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current topics in medicinal chemistry, 6(5), 479-507.

- de Oliveira, P. F., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.

-

Chemistry - Simple and Short. (2023, December 2). Bromo pattern in Mass Spectrometry [Video]. YouTube. [Link]

- Podgorska, D., Karon, K., & Schab-Balcerzak, E. (2022). Spectroscopic Studies of Styrylquinoline Copolymers with Different Substituents.

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Quinine. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

- Bio, A. M., & Reisman, S. E. (2018). Ni-Catalyzed Cyanation of (Hetero) Aryl Electrophiles Using the Nontoxic Cyanating Reagent K 4 [Fe (CN) 6]. Organic letters, 20(17), 5374-5377.

- Eisch, J. J. (1983). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 48(18), 3149-3150.

-

NASA Astrophysics Data System. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar. Retrieved from [Link]

Sources

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijlpr.com [ijlpr.com]

- 5. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 12. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]

- 13. Quinine - Wikipedia [en.wikipedia.org]

- 14. 2-Bromoethyl 2-chloro-6-methylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 18. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 4-Bromo-6-ethyl-2-methylquinoline: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-Bromo-6-ethyl-2-methylquinoline, a substituted quinoline of interest to researchers, scientists, and professionals in drug development. This document delves into its chemical properties, plausible synthetic routes with mechanistic insights, and its potential applications in medicinal chemistry, grounded in the established significance of the quinoline scaffold.

Introduction

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Its versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties. This compound (Figure 1) is a specific derivative that combines several key functional groups, each contributing to its unique chemical character and potential biological activity. This guide will explore the synthesis, characterization, and potential utility of this compound in the context of modern drug discovery.

Figure 1. Chemical Structure of this compound.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂BrN | |

| Molecular Weight | 250.13 g/mol | |

| CAS Number | 1070879-44-5 | |

| Appearance | Solid | |

| Predicted XlogP | 4.1 | [1] |

Synthesis and Mechanistic Insights

Proposed Synthetic Strategy: A Modified Combes Synthesis

A logical approach to the synthesis of this compound involves a variation of the Combes quinoline synthesis. This method involves the acid-catalyzed reaction of an aniline with a β-diketone. In this case, the likely starting materials would be 4-bromo-2-ethylaniline and acetylacetone.

Sources

An In-depth Technical Guide to the Solubility Profile of 4-Bromo-6-ethyl-2-methylquinoline and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] The solubility of these compounds is a critical determinant of their bioavailability and, consequently, their therapeutic efficacy. This technical guide provides a comprehensive analysis of the solubility profile of substituted quinolines, with a specific focus on inferring the characteristics of 4-Bromo-6-ethyl-2-methylquinoline. Due to a lack of direct experimental data for this specific molecule, this guide leverages a detailed study on the closely related analog, 6-bromo-2-methylquinoline, to provide a robust predictive analysis.[3][4] We will delve into the theoretical underpinnings of solubility, present surrogate solubility data in a variety of organic solvents, and provide detailed experimental protocols for determining the solubility of quinoline derivatives. This guide is intended to be a valuable resource for researchers and professionals involved in the discovery, development, and formulation of quinoline-based compounds.

Introduction to Substituted Quinolines: A Privileged Scaffold

Quinoline, a bicyclic aromatic heterocycle, and its derivatives are of significant interest in pharmaceutical and materials science due to their diverse biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2] The strategic placement of various substituents on the quinoline ring system allows for the fine-tuning of its physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity.[5] this compound is a member of this versatile class of compounds. Understanding its solubility is paramount for its potential application in drug development, as solubility directly impacts absorption, distribution, metabolism, and excretion (ADME) profiles.

Theoretical Framework of Solubility

The solubility of a solid compound in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Key factors influencing the solubility of quinoline derivatives include:

-

Molecular Structure: The presence of functional groups that can participate in hydrogen bonding (as acceptors, in the case of the quinoline nitrogen) or other polar interactions can significantly influence solubility in polar solvents. The introduction of non-polar moieties, such as the ethyl group in our target molecule, will generally increase solubility in non-polar organic solvents.

-

Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the solvent are critical. "Like dissolves like" is a fundamental principle; polar compounds tend to be more soluble in polar solvents, and non-polar compounds in non-polar solvents.

-

Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility generally increases with temperature.

-

pH: The basic nitrogen atom in the quinoline ring can be protonated in acidic conditions, forming a salt that is typically much more soluble in aqueous solutions.[6]

Inferred Solubility Profile of this compound: A Data-Driven Approach

The following table summarizes the experimental mole fraction solubility (x) of 6-bromo-2-methylquinoline in various organic solvents at different temperatures, as reported in the literature.[3] This data serves as a strong predictive tool for estimating the solubility behavior of this compound.

Table 1: Mole Fraction Solubility (x) of 6-bromo-2-methylquinoline in Various Solvents at Different Temperatures (K)[3]

| Temperature (K) | Methanol (x 10⁻⁴) | Ethanol (x 10⁻³) | n-Propanol (x 10⁻³) | Isopropanol (x 10⁻³) | Ethyl Acetate (x 10⁻²) | Toluene (x 10⁻²) | Acetone (x 10⁻²) | Acetonitrile (x 10⁻²) | DMF (x 10⁻²) | Water (x 10⁻⁵) |

| 278.15 | 2.135 | 1.012 | 2.564 | 2.109 | 0.987 | 1.254 | 1.011 | 0.956 | 0.812 | 0.531 |

| 283.15 | 2.899 | 1.356 | 3.258 | 2.789 | 1.254 | 1.569 | 1.325 | 1.233 | 1.056 | 0.789 |

| 288.15 | 3.876 | 1.789 | 4.123 | 3.564 | 1.587 | 1.956 | 1.698 | 1.587 | 1.354 | 1.123 |

| 293.15 | 5.123 | 2.354 | 5.231 | 4.569 | 1.987 | 2.456 | 2.154 | 1.998 | 1.723 | 1.569 |

| 298.15 | 6.789 | 3.012 | 6.541 | 5.874 | 2.456 | 2.987 | 2.698 | 2.456 | 2.154 | 2.145 |

| 303.15 | 8.874 | 3.896 | 8.123 | 7.456 | 2.991 | 3.318 | 3.321 | 2.987 | 2.654 | 2.888 |

| 308.15 | 11.56 | 4.987 | 9.987 | 9.231 | 3.564 | 3.874 | 3.987 | 3.564 | 3.214 | 3.789 |

| 313.15 | 14.98 | 6.321 | 12.12 | 11.23 | 4.231 | 4.569 | 4.789 | 4.231 | 3.896 | 4.874 |

| 318.15 | 19.32 | 7.987 | 14.56 | 13.56 | 4.987 | 5.321 | 5.698 | 4.987 | 4.654 | 6.123 |

| 323.15 | 24.89 | 9.981 | 17.32 | 16.23 | 5.874 | 6.123 | 6.789 | 5.874 | 5.541 | 7.569 |

Interpretation of the Data:

-

High Solubility in Aprotic and Moderately Polar Solvents: The analog, 6-bromo-2-methylquinoline, demonstrates the highest solubility in toluene, ethyl acetate, acetone, acetonitrile, and DMF.[3] It is highly probable that this compound will exhibit a similar preference due to the aromatic nature of the quinoline core. The additional ethyl group is expected to further enhance solubility in less polar solvents like toluene.

-

Moderate Solubility in Alcohols: Solubility in alcohols (n-propanol, isopropanol, ethanol, and methanol) is moderate and shows a strong positive correlation with temperature.[3]

-

Very Low Aqueous Solubility: As expected for a largely non-polar, heterocyclic compound, the solubility in water is extremely low.[3]

Experimental Determination of Solubility: Protocols and Workflows

Accurate determination of the solubility of a compound is a cornerstone of pre-formulation studies. The following section outlines a standard protocol for determining the equilibrium solubility of a compound like this compound.

Equilibrium Solubility Determination by the Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility. It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

Diagram of the Shake-Flask Solubility Determination Workflow:

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, inert glass vial. The excess solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is achieved. It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For a more complete separation, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining particulate matter, filter the supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PTFE).

-

Quantification: Accurately dilute the filtered solution with a suitable mobile phase. Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard curve of known concentrations should be prepared to ensure accurate quantification.

-

Calculation: Calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL or µg/mL.

High-Throughput Screening of Solubility

For early-stage drug discovery, high-throughput methods can provide a rapid assessment of solubility in various solvents. Methods such as nephelometry or turbidimetry, which measure light scattering by undissolved particles, can be employed in a multi-well plate format.

Diagram of High-Throughput Solubility Screening Logic:

Caption: High-Throughput Solubility Screening Workflow.

Factors Influencing the Solubility of this compound

Effect of pH

The basicity of the quinoline nitrogen (pKa of the conjugate acid is around 4.85 for quinoline itself) is a critical factor in its aqueous solubility.[7]

Diagram of pH-Dependent Ionization:

Caption: Influence of pH on Quinoline Ionization and Solubility.

In acidic environments, the nitrogen atom will be protonated, forming a cationic species. This salt form is expected to have significantly higher solubility in aqueous media compared to the neutral free base, which predominates at neutral and basic pH. This property can be leveraged in formulation development, for instance, by creating salt forms of the active pharmaceutical ingredient (API).

Co-solvency

For many organic compounds with low aqueous solubility, the use of co-solvents is a common formulation strategy.[6] A co-solvent system involves a mixture of a primary solvent (often water) and a miscible organic solvent in which the compound is more soluble. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs). The addition of a co-solvent can increase the solubility of a lipophilic compound by reducing the polarity of the overall solvent system. The study on 6-bromo-2-methylquinoline in binary solvent mixtures (e.g., DMF + water, ethanol + water) confirms that solubility can be finely tuned by adjusting the co-solvent ratio.[3][4]

Conclusion and Future Directions

While direct experimental data on the solubility of this compound is currently unavailable, a comprehensive analysis of its structural analog, 6-bromo-2-methylquinoline, provides a strong foundation for predicting its solubility profile. It is anticipated that this compound will exhibit low aqueous solubility and good solubility in a range of organic solvents, particularly those that are aprotic and moderately polar. The presence of the basic nitrogen atom suggests that its aqueous solubility will be highly pH-dependent.

For definitive characterization, it is imperative that the solubility of this compound be experimentally determined using established methods such as the shake-flask protocol outlined in this guide. Such data will be invaluable for guiding formulation strategies and ensuring the successful development of this compound for its intended applications.

References

-

Study on 6-Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15–323.15 K: Solubility, Correlation, and Solvent Effect. Journal of Chemical & Engineering Data. [Link]

-

Study on 6‐Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15−323.15 K: Solubility. ACS Publications. [Link]

-

6-Bromo-2-methylquinolin-4-ol | C10H8BrNO | CID 2905902. PubChem. [Link]

-

Synthesis of derivatives of quinoline. SciSpace. [Link]

- A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR. [Link]

-

The Physical and Chemical Properties of Quinoline. ResearchGate. [Link]

-

Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

-

Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. ResearchGate. [Link]

-

Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PubMed Central. [Link]

-

Quinoline. Wikipedia. [Link]

Sources

Technical Whitepaper: Stability Profiling and Lifecycle Management of 4-Bromo-6-ethyl-2-methylquinoline

[1][2][3]

Executive Summary

4-Bromo-6-ethyl-2-methylquinoline (CAS: 1070879-44-5) is a high-value heteroaromatic building block, primarily utilized in the synthesis of complex pharmaceutical agents via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1][2][3] Its structural integrity is defined by three reactive centers: the labile C4-bromine atom, the oxidizable C6-ethyl group, and the nucleophilic quinoline nitrogen.[1][2]

This guide provides a rigorous technical framework for preserving the compound's purity (>98%) and reactivity. Improper storage leads to two primary failure modes: photolytic debromination and hydrolytic conversion to quinolinones , both of which silently degrade yield in downstream applications.[2][3]

Physicochemical Identity & Properties[1][2][3][4][5]

Understanding the intrinsic physical properties is the first step in designing a robust storage protocol.[2][3]

| Property | Specification | Critical Note |

| CAS Number | 1070879-44-5 | Unique identifier for inventory tracking.[1][2][3] |

| Molecular Formula | C₁₂H₁₂BrN | |

| Molecular Weight | 250.13 g/mol | |

| Physical State | Solid (Crystalline Powder) | Typically off-white to light yellow/brown.[1][2][3] |

| Solubility | DCM, DMSO, Ethyl Acetate | Low solubility in water; avoid aqueous storage.[2] |

| LogP (Predicted) | ~3.7 - 4.2 | Lipophilic; readily crosses biological membranes.[1][2][3] |

| Acidity (pKa) | ~3.4 (Quinoline N) | Weak base; forms salts with strong acids.[2][3] |

Stability Mechanisms & Degradation Pathways[1][2]

To prevent degradation, one must understand the causality of molecular breakdown.[2][3] This compound is not inert; it possesses specific vulnerabilities based on electronic distribution.[2][3][4]

Photolytic Dehalogenation (Primary Risk)

The C4-Bromine bond in quinolines is electron-deficient and susceptible to homolytic cleavage upon exposure to UV/Visible light.[1][2][3] This generates a radical species that abstracts hydrogen from the solvent or the ethyl group, leading to de-brominated impurities (6-ethyl-2-methylquinoline) which are difficult to separate chromatographically.[1][2][3]

Hydrolytic Dehalogenation

While the C-Br bond is generally stable, the electron-poor nature of the pyridine ring (part of the quinoline system) activates the 4-position toward nucleophilic attack.[1][2][3] In the presence of atmospheric moisture and trace acid/base, the bromine can be displaced by water, tautomerizing to form the thermodynamically stable 4-quinolone (4-hydroxyquinoline derivative).[1][2][3]

Benzylic Oxidation

The C6-ethyl group contains benzylic protons.[1][2][3] Over extended periods (months/years), exposure to atmospheric oxygen can lead to radical autoxidation, forming peroxides or ketones (6-acetyl derivative), particularly if the material is stored in solution.[2]

Visualization: Degradation Logic

The following diagram maps the chemical causality of degradation triggers to their respective byproducts.

Figure 1: Mechanistic pathways for environmental degradation of this compound.[1][2][3]

Storage & Handling Protocols

Based on the stability profile, the following protocols are mandatory to maintain "Analytical Grade" status.

The "Golden Rule" of Storage

Store at 2–8°C in Amber Glass under Inert Gas.

-

Why 2–8°C? Low temperature kinetically inhibits the hydrolysis and oxidation rates.[2][3]

-

Why Amber Glass? Blocks UV radiation, preventing photolytic cleavage of the C-Br bond.[1][2][3]

-

Why Inert Gas? Nitrogen or Argon blanketing prevents benzylic oxidation of the ethyl group.[2][3]

Storage Decision Tree

Use this workflow to determine the appropriate storage method based on usage frequency.[2][3]

Figure 2: Decision matrix for storage conditions based on usage lifecycle.

Handling Precautions (HSE)[2][3]

-

Corrosivity: This compound causes serious eye damage (H318) .[2][3][5] Safety goggles (chemical splash resistant) are non-negotiable.[2][3]

-

Inhalation: Dust may cause respiratory irritation.[2][3][5] Handle only inside a fume hood.

-

Hygroscopicity: While not intensely hygroscopic, surface moisture can catalyze hydrolysis.[2][3] Allow the container to equilibrate to room temperature before opening to prevent condensation.[2][3]

Quality Control & Re-Analysis

To validate the integrity of the compound after long-term storage, use the following analytical method.

HPLC Method Parameters[1][2][3]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic region) and 220 nm (amide/carbonyl detection for hydrolysis products).[2][3]

-

Expected Retention: The 4-bromo derivative is less polar than the 4-hydroxy impurity.[1][2][3] Expect the impurity to elute earlier (lower retention time).[2][3]

Re-test Criteria[1][2][3]

References

Sources

- 1. 1070879-38-7,4-Bromo-5,8-dichloroquinoline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate | C11H8BrNO3 | CID 29922229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Bromo-2-methylquinolin-4-ol | C10H8BrNO | CID 2905902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 6-Bromo-2-methylquinoline - Safety Data Sheet [chemicalbook.com]

- 6. buildingblocks.bioblocks.com [buildingblocks.bioblocks.com]

- 7. 1070879-44-5|this compound|BLD Pharm [bldpharm.com]

- 8. angenechemical.com [angenechemical.com]

- 9. Ethyl 2-bromo-2-methylpropionate | Sigma-Aldrich [sigmaaldrich.com]

The Photophysics of Substituted Quinoline Derivatives: An In-depth Technical Guide

This guide provides a comprehensive exploration of the photophysical properties of substituted quinoline derivatives, intended for researchers, scientists, and professionals in drug development. It delves into the intricate relationship between chemical structure and optical behavior, outlines detailed experimental and computational methodologies for their characterization, and highlights their diverse applications.

Introduction: The Versatile Quinoline Scaffold

Quinoline, a heterocyclic aromatic compound with the chemical formula C₉H₇N, is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and functional materials.[1] Its rigid, planar structure and inherent π-conjugated system provide a robust platform for the development of molecules with tailored photophysical properties. The strategic placement of various substituents on the quinoline core allows for fine-tuning of its absorption and emission characteristics, leading to a wide spectrum of applications ranging from fluorescent probes and sensors to organic light-emitting diodes (OLEDs).[2][3] This guide will elucidate the principles governing these properties and provide practical insights into their investigation and application.

Structure-Property Relationships: Tailoring the Photophysical Response

The photophysical behavior of quinoline derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring. These modifications alter the electron density distribution within the molecule, thereby affecting the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn dictates the absorption and emission wavelengths.

The Role of Electron-Donating and Electron-Withdrawing Groups

The introduction of electron-donating groups (EDGs) such as amino (-NH₂), hydroxyl (-OH), and methoxy (-OCH₃) groups generally leads to a red-shift (bathochromic shift) in both the absorption and emission spectra.[4] This is because EDGs raise the energy of the HOMO more significantly than the LUMO, reducing the HOMO-LUMO energy gap.[4] Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) tend to cause a blue-shift (hypsochromic shift) by lowering the energy of both the HOMO and LUMO, often with a more pronounced effect on the LUMO.[4] The interplay of these groups can be strategically employed to design molecules with specific spectral properties. For instance, a "push-pull" architecture, featuring an EDG at one end of the conjugated system and an EWG at the other, can lead to significant intramolecular charge transfer (ICT) upon photoexcitation, resulting in large Stokes shifts and high fluorescence quantum yields.[5]

Positional Isomerism and Steric Effects

The position of the substituent on the quinoline ring is also a critical determinant of its photophysical properties. For example, substitution at the 6-position with an amino group has been shown to be crucial for obtaining high quantum yields.[6] Steric hindrance between substituents can affect the planarity of the molecule, which in turn influences the extent of π-conjugation and, consequently, the absorption and emission characteristics.

Experimental Characterization of Photophysical Properties

A thorough understanding of the photophysical properties of substituted quinoline derivatives necessitates a suite of experimental techniques. This section provides an overview of the key methodologies and the rationale behind their application.

UV-Visible Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are the cornerstones of photophysical characterization, providing information about the electronic transitions within a molecule.

-

Solution Preparation: Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., chloroform) at a concentration of approximately 10⁻³ M.[7] From this stock solution, prepare a series of dilutions in the desired spectroscopic solvent (e.g., n-hexane, isopropanol, methanol) to a final concentration of around 1 x 10⁻⁵ M.[7]

-

UV-Vis Measurement:

-

Use a dual-beam spectrophotometer.

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

-

Identify the wavelength of maximum absorption (λmax).

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer.

-

Excite the sample at or near its λmax.

-

Record the emission spectrum, scanning to a longer wavelength than the excitation wavelength.

-

Identify the wavelength of maximum emission (λem).

-

The choice of solvent is critical as it can influence the spectral properties, a phenomenon known as solvatochromism.[8] By measuring the absorption and emission spectra in a range of solvents with varying polarities, one can gain insights into the nature of the electronic transitions and the change in dipole moment upon excitation.[8]

Determination of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed.

The relative method, which compares the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield, is commonly employed.[9][10] Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a frequently used standard.[6]

-

Prepare Solutions: Prepare a series of solutions of both the sample and the standard in the same solvent, with absorbances at the excitation wavelength kept below 0.1 to minimize inner filter effects.[10][11]

-

Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence: Record the fluorescence emission spectrum of each solution, ensuring identical excitation and emission slit widths for both the sample and the standard.

-

Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Calculate Quantum Yield: The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (η²sample / η²std)

Where:

-

ΦF,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

The meticulous control of experimental parameters is paramount for obtaining accurate and reproducible quantum yield values.

Computational Modeling of Photophysical Properties

Theoretical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for complementing experimental findings and providing deeper insights into the electronic structure and photophysical processes of quinoline derivatives.[12][13]

Ground and Excited State Calculations

DFT methods are employed to optimize the ground state geometry of the molecule and to calculate the energies of the HOMO and LUMO.[14] This information is crucial for understanding the electronic transitions observed in the absorption spectrum. TD-DFT is then used to calculate the energies of the excited states and to simulate the absorption and emission spectra.[12][15] The choice of functional and basis set is critical for the accuracy of these calculations, with hybrid functionals like B3LYP often providing a good balance of computational cost and accuracy for organic molecules.[13]

Simulating Spectroscopic Properties

By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the λmax of absorption. Similarly, by optimizing the geometry of the first excited state, the emission energy can be calculated, providing an estimate of the λem. These computational results can then be compared with experimental data to validate the theoretical model and to aid in the interpretation of the experimental spectra.

Key Photophysical Phenomena and Applications

The unique photophysical properties of substituted quinoline derivatives have led to their use in a variety of cutting-edge applications.

Jablonski Diagram and Photophysical Pathways

The photophysical processes that occur after a molecule absorbs light can be visualized using a Jablonski diagram.[16][17] Upon absorption of a photon, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁ or S₂). From the excited state, the molecule can relax back to the ground state through several pathways:

-

Fluorescence: Radiative decay from S₁ to S₀.

-

Internal Conversion (IC): Non-radiative decay between states of the same spin multiplicity (e.g., S₁ to S₀).

-

Intersystem Crossing (ISC): Non-radiative transition between states of different spin multiplicity (e.g., S₁ to T₁).

-

Phosphorescence: Radiative decay from an excited triplet state (T₁) to the ground singlet state (S₀).

The efficiency of each of these processes determines the overall photophysical properties of the molecule, including its fluorescence quantum yield and lifetime.

Caption: A simplified Jablonski diagram illustrating the key photophysical processes.

Fluorescent Sensors

The sensitivity of the fluorescence of quinoline derivatives to their local environment makes them excellent candidates for fluorescent sensors.[2][18] They have been successfully employed for the detection of various analytes, including metal ions.[19][20] The sensing mechanism often relies on processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Aggregation-Induced Emission (AIE).[1][21][22] For example, the coordination of a metal ion to a quinoline-based ligand can inhibit a PET process, leading to a "turn-on" fluorescence response.[20]

Caption: Workflow for evaluating a quinoline-based fluorescent sensor for metal ions.

Organic Light-Emitting Diodes (OLEDs)

The high fluorescence quantum yields and tunable emission colors of certain quinoline derivatives make them promising materials for the emissive layer in OLEDs.[3] By carefully designing the molecular structure, it is possible to achieve efficient electroluminescence in the desired region of the visible spectrum.

Data Summary

The following table summarizes the photophysical properties of selected substituted quinoline derivatives to illustrate the structure-property relationships discussed.

| Compound | Substituent(s) | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) | Solvent | Reference |

| Quinine | 6-Methoxy | 350 | 460 | ~7000 | 0.58 | 0.1 M H₂SO₄ | [6] |

| Compound 12 | bis-quinolin-3-yl chalcone | ~290 | ~450 | >15000 | 0.1-0.7 | Acetonitrile | [4] |

| Compound 23 | bis-quinolin-3-yl chalcone | ~290 | ~450 | >15000 | 0.1-0.7 | Acetonitrile | [4] |

| Compound 28 | bis-quinolin-3-yl chalcone | ~290 | ~450 | >15000 | 0.1-0.7 | Acetonitrile | [4] |

| Compound 33 | bis-quinolin-3-yl chalcone | ~290 | ~450 | >15000 | 0.1-0.7 | Acetonitrile | [4] |

Conclusion and Future Outlook

Substituted quinoline derivatives represent a remarkably versatile class of compounds with a rich and tunable photophysical landscape. The principles of structure-property relationships, coupled with robust experimental and computational characterization techniques, provide a powerful framework for the rational design of novel quinoline-based materials with tailored optical properties. The continued exploration of new synthetic methodologies and a deeper understanding of the intricate photophysical processes will undoubtedly lead to the development of next-generation fluorescent probes, advanced sensing platforms, and more efficient optoelectronic devices. The future of quinoline photophysics is bright, with exciting opportunities in areas such as theranostics, super-resolution imaging, and smart materials.

References

-

University of California, Irvine, Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. [Link]

-

Wikipedia. Quinine. [Link]

-

ResearchGate. (PDF) Quinoline-Based Fluorescence Sensors. [Link]

-

PMC. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. [Link]

-

Chula Digital Collections. New fluorescent sensors based on thiazolinyl quinoline derivatives for metal ion detection. [Link]

-

National Institutes of Health. Relating solvatochromism and solvatomorphism in organic dyes using high pressure. [Link]

-

ResearchGate. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. [Link]

-

Organic Chemistry Portal. Synthesis of quinolines. [Link]

-

ResearchGate. UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... [Link]

-

PMC. Quinoline-Malononitrile-Based Aggregation-Induced Emission Probe for Monoamine Oxidase Detection in Living Cells. [Link]

-

National Institutes of Health. Rapid Discovery and Structure-Property Relationships of Metal-Ion Fluorescent Sensors via Macroarray Synthesis. [Link]

-

ResearchGate. Simplified Jablonski diagram illustrating the photophysical processes... [Link]

-

Edinburgh Instruments. Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. [Link]

-

Arabian Journal of Chemistry. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. [Link]

-

ResearchGate. (PDF) Application of quinoline derivatives in third-generation photovoltaics. [Link]

-

ACS Omega. Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. [Link]

-

ResearchGate. Aggregation-Induced Emission of Quinoline Based Fluorescent and Colorimetric Sensors for Rapid Detection of Fe3+ and 4-Nitrophenol in Aqueous Medium. [Link]

-

MDPI. UV Properties and Loading into Liposomes of Quinoline Derivatives. [Link]

-

SciSpace. Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. [Link]

-

Chemistry LibreTexts. Jablonski diagram. [Link]

-

RSC Publishing. Synthesis, DFT studies on a series of tunable quinoline derivatives. [Link]

-

PMC. Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. [Link]

-

ResearchGate. Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations. [Link]

-

OPUS. Relative and absolute determination of fluorescence quantum yields of transparent samples. [Link]

-

AVESIS. Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. [Link]

-

Wikipedia. Jablonski diagram. [Link]

-

MDPI. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. [Link]

-

ResearchGate. Protocol for the synthesis of quinoline derivatives. [Link]

-

PMC. Synthesis, DFT studies on a series of tunable quinoline derivatives. [Link]

-

IT Solutions. An Investigation of Solvatochromic Behavior. [Link]

-

ACS Publications. Highly Sensitive Quinoline-Based Two-Photon Fluorescent Probe for Monitoring Intracellular Free Zinc Ions. [Link]

- Google Patents.

-

ResearchGate. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. [Link]

-

FluorTools.com. Calculate fluorescence quantum yield. [Link]

-

ACS Omega. Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. [Link]

-

Academia.edu. Studies on solvatochromic behavior of dyes using spectral techniques. [Link]

-

MDPI. Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. [Link]

-

ResearchGate. Perrin–Jablonski diagram indicating the basic photophysical properties:... [Link]

-

PMC. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. [Link]

-

ResearchGate. Vibrational spectroscopic study of some quinoline derivatives. [Link]

-

ResearchGate. Fluorescence Quantum Yields: Methods of Determination and Standards. [Link]

-

ResearchGate. Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. [Link]

-

RSC Publishing. Synthesis, DFT studies on a series of tunable quinoline derivatives. [Link]

-

ResearchGate. Physical and analytical data of synthesized quinoline derivatives. [Link]

Sources